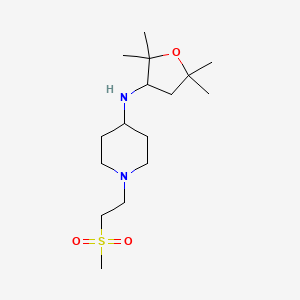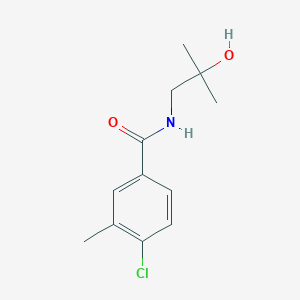![molecular formula C17H23ClN4OS B7639983 3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride](/img/structure/B7639983.png)
3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit the activity of several kinases, including BTK, which is a key mediator of B-cell receptor signaling. This compound has also been shown to inhibit the proliferation of cancer cells and to enhance the activity of immune cells, making it a promising candidate for cancer immunotherapy.
Mecanismo De Acción
3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride works by inhibiting the activity of several kinases, including BTK, which is a key mediator of B-cell receptor signaling. By inhibiting BTK, this compound can prevent the activation of downstream signaling pathways that promote cell proliferation and survival. This compound has also been shown to enhance the activity of immune cells, such as T cells and natural killer cells, by promoting their activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the inhibition of cancer cell proliferation, and the enhancement of immune cell activity. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride is its specificity for BTK inhibition, which makes it a promising candidate for the treatment of B-cell malignancies. However, one of the limitations of this compound is its potential for off-target effects, which could lead to unwanted side effects. Additionally, this compound may not be effective in all patients, as some tumors may develop resistance to BTK inhibitors.
Direcciones Futuras
There are several future directions for the study of 3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride, including the development of combination therapies that target multiple signaling pathways, the identification of biomarkers that can predict patient response to treatment, and the investigation of this compound in combination with other immunotherapies. Additionally, the development of more potent and selective BTK inhibitors could improve the efficacy and safety of this class of drugs.
In conclusion, this compound is a promising small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. Its specificity for BTK inhibition and its ability to enhance immune cell activity make it a promising candidate for cancer immunotherapy. However, further research is needed to fully understand the mechanism of action, efficacy, and safety of this compound.
Métodos De Síntesis
3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride can be synthesized using a multi-step process that involves the reaction of 4-(thiadiazol-4-yl)aniline with 3-bromo-N-(4-(piperidin-3-yl)phenyl)propanamide, followed by the reaction of the resulting intermediate with hydrochloric acid. The final product is obtained through crystallization and purification.
Propiedades
IUPAC Name |
3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS.ClH/c1-12(14-3-2-8-18-10-14)9-17(22)19-15-6-4-13(5-7-15)16-11-23-21-20-16;/h4-7,11-12,14,18H,2-3,8-10H2,1H3,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTFUOGZYOLHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)C2=CSN=N2)C3CCCNC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Tert-butyl-3-[(1-phenylpyrazol-4-yl)methylsulfinylmethyl]-1,2,4-oxadiazole](/img/structure/B7639900.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B7639901.png)

![2-(1-Aminocyclobutyl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7639909.png)
![N-[1-(2,6-dimethylphenoxy)propan-2-yl]oxolan-3-amine](/img/structure/B7639910.png)
![[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7639915.png)
![N-[5-[[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B7639924.png)
![1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine](/img/structure/B7639928.png)
![(2R)-N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine-2-carboxamide;hydrochloride](/img/structure/B7639939.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride](/img/structure/B7639954.png)

![1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one](/img/structure/B7639976.png)

![(3-Amino-4-methylphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone;hydrochloride](/img/structure/B7639992.png)